4'-Fluoro-3'-(trifluoromethyl)acetophenone

説明

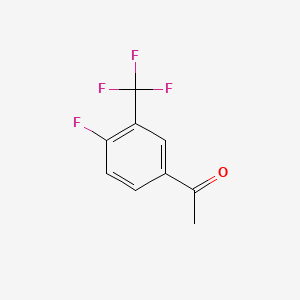

4'-Fluoro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that the compound can cause skin and eye irritation, and it’s considered a flammable liquid

Mode of Action

It has been used in the asymmetric catalytic addition of ethyl groups

Biochemical Pathways

It has been used in the asymmetric catalytic addition of ethyl groups , which suggests that it may be involved in reactions related to the synthesis of organic compounds

Result of Action

It’s known to cause skin and eye irritation , suggesting that it may have some cytotoxic effects. More research is needed to fully understand its effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethyl)acetophenone. For instance, it’s considered a flammable liquid , suggesting that it should be kept away from heat sources. It’s also recommended to handle it in a well-ventilated area , indicating that air circulation may affect its stability or reactivity.

生物活性

4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS Number: 208173-24-4) is a fluorinated organic compound with notable biological activity due to its unique chemical structure, which includes a trifluoromethyl group and a fluorine atom attached to the aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an intermediate in the synthesis of biologically active compounds.

- Molecular Formula : C₉H₆F₄O

- Molar Mass : 206.14 g/mol

- Density : 1.36 g/cm³ at 20 °C

The presence of the trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it a valuable building block in organic synthesis. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on enzymes involved in critical metabolic processes.

- Receptor Interaction : Investigations into its binding affinity with specific receptors may reveal therapeutic applications, particularly in drug development.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Below are some key findings from recent studies:

Case Studies

-

Antimicrobial Activity :

- In a comparative study, this compound was tested against various bacterial strains. The results indicated that it possesses a broad spectrum of activity, particularly effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

-

Cytotoxicity Assessment :

- A study involving human cancer cell lines showed that this compound induced apoptosis at specific concentrations, suggesting potential as an anticancer agent. The IC50 values were determined to be within a range that indicates moderate cytotoxicity.

Safety and Handling

While this compound has promising biological applications, it is also classified as an irritant. Proper safety measures should be taken during handling:

- Skin Contact : Causes irritation; immediate washing with soap and water is recommended.

- Eye Contact : Can lead to severe irritation; rinse thoroughly with water and seek medical attention if necessary.

科学的研究の応用

Pharmaceutical Development

4'-Fluoro-3'-(trifluoromethyl)acetophenone is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its unique fluorinated structure enhances the efficacy and stability of drug formulations.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Material Science

The compound is employed in the formulation of advanced materials, such as polymers and coatings. The presence of fluorinated groups imparts enhanced chemical resistance and durability to materials.

| Property | Description |

|---|---|

| Chemical Resistance | Enhanced due to fluorinated structure |

| Durability | Improved performance in harsh environments |

Agricultural Chemicals

In agrochemical applications, this compound serves as a key intermediate for synthesizing herbicides and fungicides. Its unique properties contribute to improved efficacy and selectivity in pest control.

Example : Research indicates that formulations incorporating this compound have shown increased effectiveness against resistant pest strains compared to traditional agrochemicals.

Fluorinated Compounds Research

The compound is extensively studied for its properties and reactions as a fluorinated compound. Researchers explore its stability and unique reactivity, which are valuable for developing new materials and chemical processes.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects against various diseases. The structural features enhance its binding affinity towards target enzymes.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Competitive Inhibition | |

| Lipoxygenase (LOX) | Non-competitive Inhibition |

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | >100 | Apoptosis induction |

| Cisplatin | HeLa | 5 | DNA cross-linking |

特性

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFHRXQPXHETEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345580 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-24-4 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4'-fluoro-3'-(trifluoromethyl)acetophenone in the synthesis of the target compound, 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [, ] The compound undergoes a series of reactions, including coupling with pyridine 4-carboxylic acid to form an isonicotinamide derivative, which is then used to build the central imidazole ring system. [] This highlights the utility of this compound in constructing complex heterocyclic compounds with potential biological activity.

Q2: Are there alternative synthetic routes to the target compound that utilize different starting materials or reaction pathways?

A2: Yes, the second provided research article details an alternative eight-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [] This route starts with oxoacetic acid monohydrate and does not utilize this compound directly. Instead, a [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide Grignard reagent is introduced at a later stage to incorporate the desired substituent onto the imidazole ring. This alternative approach demonstrates the flexibility in synthetic design and highlights the possibility of exploring various routes to optimize the production of the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。